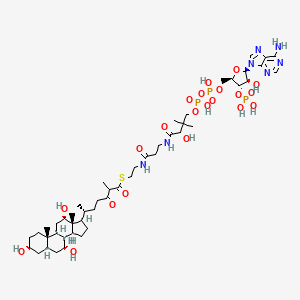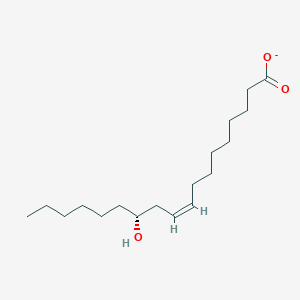
Ricinoleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ricinoleate is a hydroxy fatty acid anion that is the conjugate base of ricinoleic acid, obtained by deprotonation of the carboxy group; major species at pH 7.3. It is a hydroxy fatty acid anion, a long-chain fatty acid anion and a monounsaturated fatty acid anion. It is a conjugate base of a ricinoleic acid.
Scientific Research Applications
Aquaculture : Ricinoleate, specifically potassium this compound, has been evaluated for its effectiveness as a selective algicide in aquaculture. It was tested in channel catfish ponds but showed no significant effect on various water quality parameters or fish production (Tucker & Lloyd, 1987).
Dental Health : Sodium this compound has been researched for its antiplaque activity against Streptococcus mutans in vitro, suggesting potential applications in dental health (Mordenti, Lindstrom, & Tanzer, 1982).
Toxin Neutralization : Studies have explored the use of sodium this compound in detoxifying ricin, a plant toxin, and its potential to induce immunity against ricin (Carmichael, 1926).
Chemistry and Catalysis : this compound has been utilized in chemical studies, such as the cross-metathesis reaction of methyl this compound with methyl acrylate, which is significant for producing chemical intermediates (Ho, Jacobs, & Meier, 2009).
Cosmetics : Isopropyl this compound, derived from castor oil, has been evaluated as a potential alternative to isopropyl myristate in cosmetics, focusing on its sensory and physical properties (Pratap et al., 2021).
Biological Effects : Studies have investigated the effects of sodium this compound on colon function, including its impact on mucosal permeability and cell exfoliation (Cline et al., 1976).
Biolubricants : Research on ricinoleic acid-based compounds, including this compound esters, has been conducted to develop environmentally friendly biolubricants (Yao et al., 2010).
Deodorizing Agents : Zinc this compound has been studied for its deodorizing activity, where it chemically binds odorous substances to eliminate odor (Zekorn, 1997).
Properties
Molecular Formula |
C18H33O3- |
|---|---|
Molecular Weight |
297.5 g/mol |
IUPAC Name |
(Z,12R)-12-hydroxyoctadec-9-enoate |
InChI |
InChI=1S/C18H34O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21)/p-1/b12-9-/t17-/m1/s1 |
InChI Key |
WBHHMMIMDMUBKC-QJWNTBNXSA-M |
Isomeric SMILES |
CCCCCC[C@H](C/C=C\CCCCCCCC(=O)[O-])O |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)[O-])O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




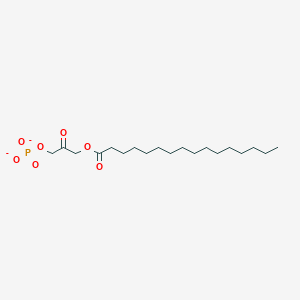



![TG(16:0/18:2(9Z,12Z)/18:2(9Z,12Z))[iso3]](/img/structure/B1264046.png)

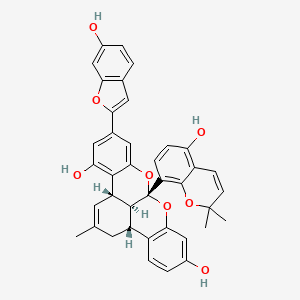
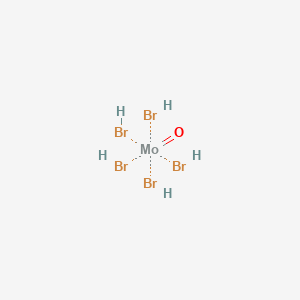
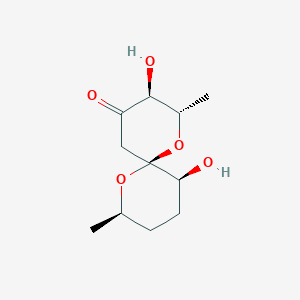
![4-[3-(ethoxycarbonyl)-6,8,8-trimethyl-2-oxo-7,8-dihydro-2H-pyrano[3,2-g]quinolin-9(6H)-yl]butanoic acid](/img/structure/B1264053.png)
